

Core Physicochemical Properties of 2,6-Diiodo-4-nitroaniline

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitroaniline

Cat. No.: B146649

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2,6-Diiodo-4-nitroaniline is a yellow crystalline solid with the molecular formula $C_6H_4I_2N_2O_2$. [1][2] Its molecular structure, featuring a nitro group and two iodine atoms on the aniline ring, dictates its physical and chemical behavior. The interplay between the polar amino and nitro groups and the large, nonpolar diiodo-substituted phenyl ring governs its melting point and solubility profile.

Property	Value	Source(s)
Molecular Formula	$C_6H_4I_2N_2O_2$	[1]
Molecular Weight	389.92 g/mol	[2][3]
Appearance	Light yellow to amber to dark green powder/crystal	[1]
CAS Number	5398-27-6	[2][4]

Melting Point Analysis

The melting point of a crystalline solid is a crucial indicator of its purity. For **2,6-diiodo-4-nitroaniline**, a sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.

Reported Melting Point Values

Multiple sources have reported the melting point of **2,6-diiodo-4-nitroaniline**, with slight variations that may be attributed to the purity of the sample and the analytical method used.

Melting Point (°C)	Purity	Source
251-253	97%	[1][4]
255	Min. 98.0% (GC)	[2]
254.0 - 258.0	>98.0% (GC)	

Experimental Protocol for Melting Point Determination

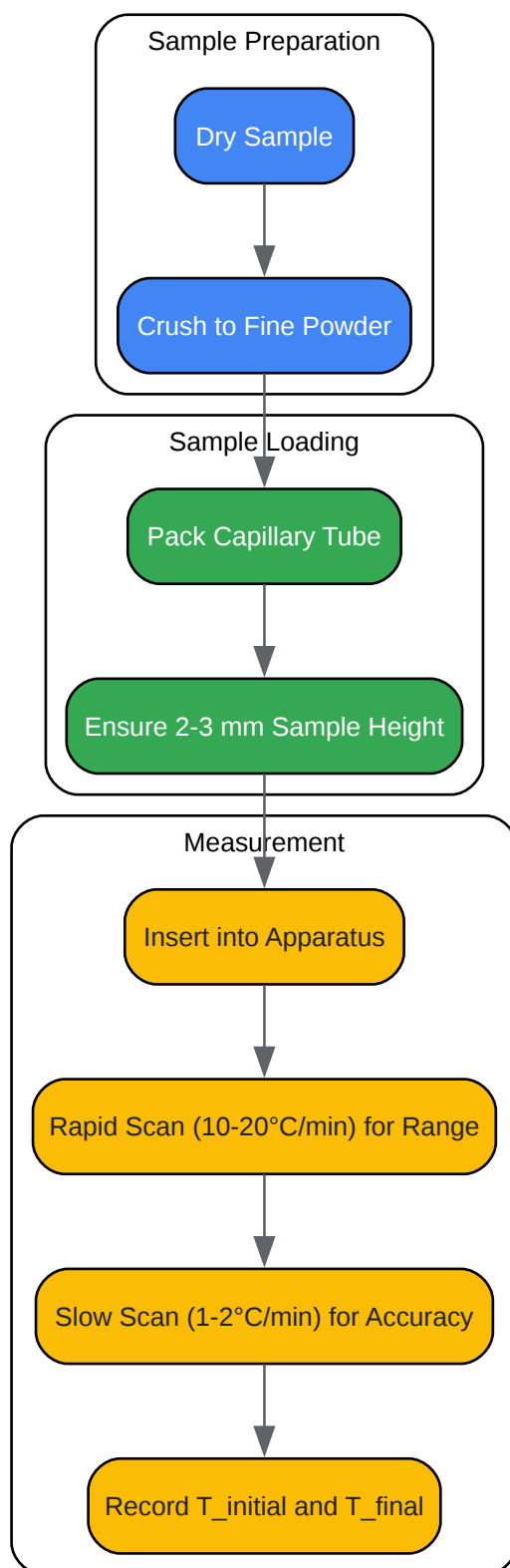
The following protocol outlines the determination of the melting point of **2,6-diiodo-4-nitroaniline** using a capillary melting point apparatus. This method is widely adopted for its accuracy and the small sample size required.

Methodology:

- Sample Preparation:
 - Ensure the **2,6-diiodo-4-nitroaniline** sample is completely dry, as residual solvent can depress the melting point.
 - Finely crush a small amount of the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
- Capillary Tube Packing:
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
- Melting Point Apparatus Setup:
 - Place the packed capillary tube into the heating block of the melting point apparatus.

- Set a ramp rate of 10-20 °C/min for a preliminary, rapid determination of the approximate melting range.
- Melting Point Determination:
 - For an accurate measurement, use a fresh sample and set the ramp rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range).

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of **2,6-diiodo-4-nitroaniline**.

Solubility Profile

The solubility of **2,6-diiodo-4-nitroaniline** is a key parameter for its use in synthesis and formulation. Its solubility is dictated by the principle of "like dissolves like." The presence of polar amino ($-NH_2$) and nitro ($-NO_2$) groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky, nonpolar diiodo-substituted benzene ring favors interactions with nonpolar solvents through van der Waals forces.

Qualitative Solubility

Based on available data, the qualitative solubility of **2,6-diiodo-4-nitroaniline** in common laboratory solvents is summarized below.

Solvent	Type	Solubility	Rationale
Water	Polar Protic	Insoluble	The large, hydrophobic diiodo-phenyl structure dominates over the polar functional groups, limiting its solubility in water.[1]
Ethanol	Polar Protic	Soluble	The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and the ethyl group provides some nonpolar character, allowing for effective solvation.[1]
Diethyl Ether	Polar Aprotic	Soluble	The ether oxygen can act as a hydrogen bond acceptor for the amino group of the aniline, and the overall low polarity of the solvent is compatible with the nonpolar regions of the molecule.[1]

For context, related halogenated nitroanilines exhibit similar solubility patterns. For instance, 2,6-dibromo-4-nitroaniline is soluble in acetic acid[5], and 2,6-dichloro-4-nitroaniline has very low solubility in water (6.3 mg/L)[6].

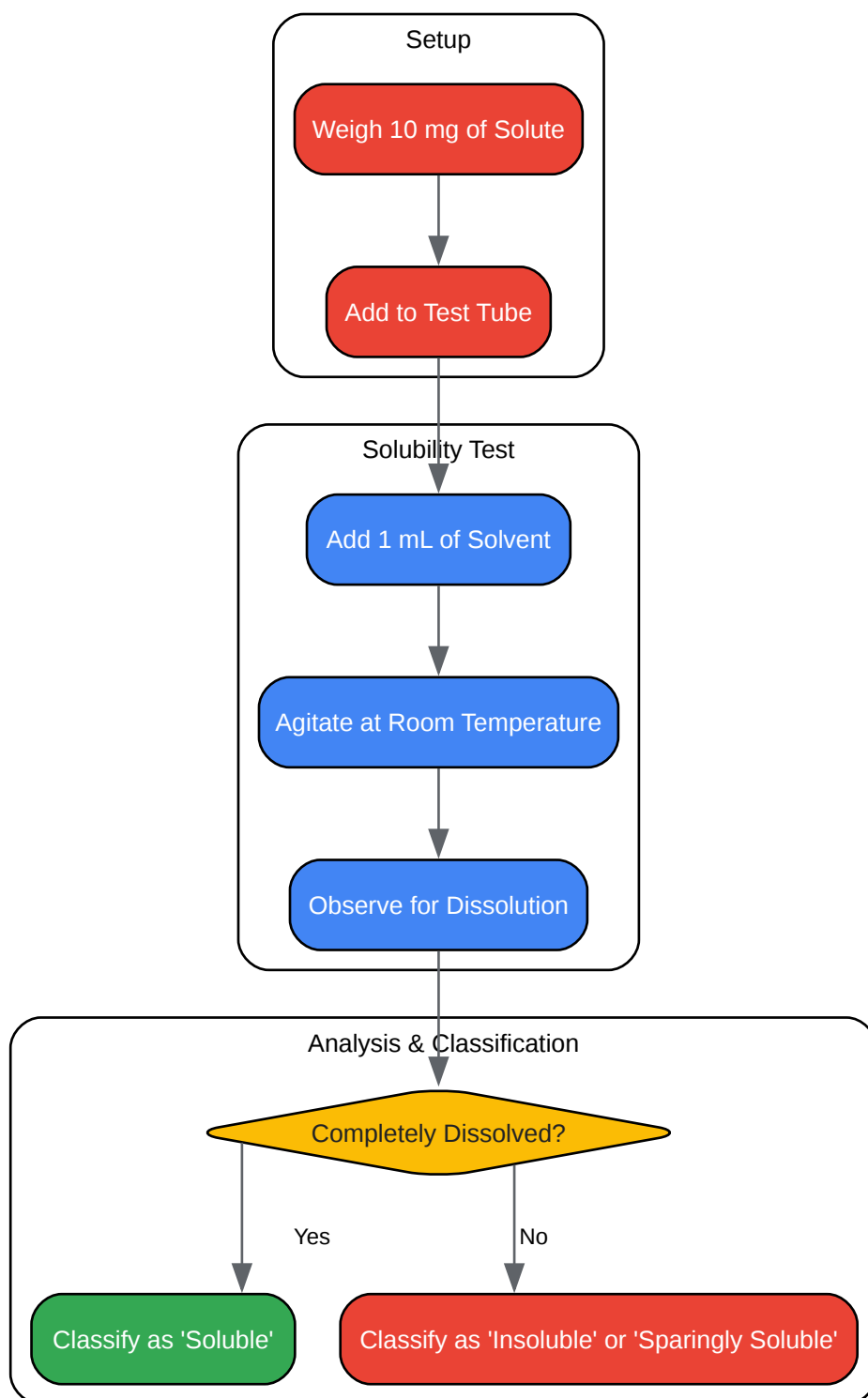
Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to assess the qualitative solubility of **2,6-diiodo-4-nitroaniline**.

Methodology:

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
- **Sample Preparation:** Add approximately 10 mg of **2,6-diiodo-4-nitroaniline** to a series of test tubes.
- **Solvent Addition:** Add 1 mL of a selected solvent to each test tube.
- **Observation:** Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.
- **Heating:** If the solid does not dissolve at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.
- **Classification:** Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Workflow for Solubility Determination



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Caption: Workflow for the qualitative solubility assessment of **2,6-diiodo-4-nitroaniline**.

Conclusion

The melting point and solubility of **2,6-diiodo-4-nitroaniline** are fundamental properties that are essential for its handling, purification, and application in research and development. The high melting point is characteristic of a molecule with strong intermolecular forces in its crystal lattice. Its solubility profile, demonstrating solubility in organic solvents like alcohol and ether and insolubility in water, is consistent with its chemical structure containing both polar and nonpolar moieties. The experimental protocols provided herein offer standardized methods for the verification of these properties in a laboratory setting.

References

- **2,6-DIIODO-4-NITROANILINE** - ChemBK. (n.d.).
- Chemical Properties of **2,6-Diiodo-4-nitroaniline** (CAS 5398-27-6) - Cheméo. (n.d.).
- **2,6-Diiodo-4-nitroaniline** | C₆H₄I₂N₂O₂ | CID 79386 - PubChem. (n.d.).
- 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | CID 13231 - PubChem. (n.d.).
- 2,6-Dichloro-4-nitroaniline - Wikipedia. (n.d.).

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Sources

1. chembk.com [chembk.com]
2. labproinc.com [labproinc.com]
3. 2,6-Diiodo-4-nitroaniline | C₆H₄I₂N₂O₂ | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 2,6-Diiodo-4-nitroaniline 97 5398-27-6 [sigmaaldrich.com]
5. 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
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